methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 3-bromo-1-propylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-4-11-5-6(7(9)10-11)8(12)13-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSBOMSLGVFGQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Sourcing & Synthetic Utility of Methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate
The following is an in-depth technical guide and whitepaper designed for researchers and drug development professionals.
Technical Whitepaper | Version 1.0
Executive Summary
Methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate (CAS: 1946813-42-8) is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and GPCR modulators.[1][2][3] Its structural versatility lies in the 3-bromo moiety (enabling Suzuki/Buchwald cross-coupling) and the 4-carboxylate (serving as a precursor for amides or heterocycle fusion).
This guide analyzes the supply chain landscape, current pricing models, and validated synthetic protocols for this compound. It addresses the critical challenge of regioisomerism during synthesis—a common pitfall that affects purity and downstream yield.
Chemical Profile & Specifications
Before sourcing, verify the compound identity against these critical quality attributes (CQAs) to avoid purchasing the incorrect N-alkyl isomer.
| Attribute | Specification |
| IUPAC Name | Methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate |
| CAS Number | 1946813-42-8 |
| Molecular Formula | C₉H₁₃BrN₂O₂ |
| Molecular Weight | 261.12 g/mol |
| SMILES | CCCCn1c(Br)c(C(=O)OC)cn1 |
| LogP (Calc) | ~2.3 (Moderate Lipophilicity) |
| Appearance | White to off-white solid or pale yellow oil (depending on purity) |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |
Supply Chain & Pricing Analysis
The market for this specific propyl-substituted pyrazole is "Tier 2" (Specialty Building Block), meaning it is less commoditized than the methyl/ethyl analogs.
Primary Suppliers
Sourcing is divided into Catalog Suppliers (fast delivery, high cost) and Bulk Manufacturers (lead time, lower cost).
| Supplier Tier | Representative Companies | Availability | Typical Lead Time |
| Tier 1 (Catalog) | Sigma-Aldrich, BLD Pharm, Combi-Blocks | In Stock (mg to g scale) | 1–5 Days |
| Tier 2 (Aggregators) | MolPort, eMolecules, ChemSpace | Varies (often drop-shipped) | 1–2 Weeks |
| Tier 3 (Bulk/Custom) | Enamine, WuXi AppTec, Pharmablock | Make-to-Order (kg scale) | 4–8 Weeks |
Price Benchmarks (Q1 2025 Estimates)
Prices fluctuate based on synthesis difficulty (isomer separation).
-
Research Scale (100 mg): $80 – $150 USD
-
Pilot Scale (1 g): $250 – $450 USD
-
Bulk Scale (10 g+): $1,200 – $2,000 USD (Requires RFQ)
Procurement Insight: If the price for the propyl analog is prohibitive, consider purchasing the Methyl 3-bromo-1H-pyrazole-4-carboxylate parent scaffold (CAS 1886141-67-8 or similar) and performing the alkylation in-house (see Section 5).
Technical Application: The "Why"
Why select this specific scaffold?
-
3-Position Reactivity: The bromine at C3 is less reactive than C4 or C5 halogens in many heterocycles, but in the pyrazole-4-carboxylate system, it allows for selective Suzuki-Miyaura coupling to introduce aryl groups after establishing the N1-propyl chain.
-
Lipophilic Tuning: The n-propyl chain adds specific steric bulk and lipophilicity without the metabolic liability of a tert-butyl or the flexibility of a long alkyl chain, often optimizing binding in hydrophobic pockets of kinases.
Synthetic Pathways & Experimental Protocols
If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized via Regioselective Alkylation .
Pathway Visualization
The following diagram illustrates the synthetic logic, highlighting the critical isomer separation step.
Caption: Synthetic workflow from amino-pyrazole precursor to the target 1-propyl-3-bromo isomer.
Detailed Experimental Protocol
Objective: Synthesis of Methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate via alkylation.
Reagents:
-
1-Iodopropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
DMF (Dimethylformamide), anhydrous (0.5 M concentration)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-bromo-1H-pyrazole-4-carboxylate (e.g., 1.0 g, 4.88 mmol) in anhydrous DMF (10 mL).
-
Base Addition: Add K₂CO₃ (1.35 g, 9.76 mmol) in one portion. The suspension may turn slightly yellow.
-
Alkylation: Add 1-Iodopropane (0.57 mL, 5.85 mmol) dropwise via syringe at room temperature.
-
Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.
-
Note: You will observe two spots. The major spot is usually the desired 1-propyl-3-bromo isomer (less hindered); the minor is the 1-propyl-5-bromo isomer.
-
-
Workup: Cool to room temperature. Pour into ice-water (50 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine (2 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via Flash Column Chromatography (Silica gel).
-
Gradient: 0% to 30% EtOAc in Hexanes.
-
Elution Order: The 1-alkyl-3-bromo isomer typically elutes after the 1-alkyl-5-bromo isomer due to the dipole moment differences, but this must be confirmed by NOE (Nuclear Overhauser Effect) NMR.
-
Validation (NMR):
-
Target (1-propyl-3-bromo): The N-CH₂ protons will show NOE correlation with the H-5 proton on the pyrazole ring.
-
Isomer (1-propyl-5-bromo): The N-CH₂ protons will show NOE correlation with the Ester group (weak) or lack correlation to a ring proton (since Br is at C5).
References
-
BLD Pharm. Product Analysis: Methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate (BD01435004).[1][2][3][5] Retrieved from
-
PubChem. Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate (Analog Data). National Library of Medicine. Retrieved from
-
Organic Chemistry Portal. Synthesis of Pyrazoles and Regioselectivity of Alkylation. Retrieved from
-
Google Patents. Preparation method of bromopyrazole compound intermediate (CN111072630A). Retrieved from
Sources
- 1. 1565032-98-5|5-Bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 1824572-82-8|Methyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 3. 1707602-96-7|Ethyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate|BLDpharm [bldpharm.com]
- 4. methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate | C7H9BrN2O2 | CID 125058534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1399653-86-1|3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: Strategic Synthesis of 1-Propyl-Pyrazole Derivatives via N-Alkylation
Executive Summary
The 1-propyl-pyrazole motif is a critical pharmacophore in medicinal chemistry, serving as a core scaffold in sGC stimulators, kinase inhibitors, and cannabinoid receptor antagonists. While conceptually simple, the N-alkylation of pyrazoles presents specific challenges: tautomeric ambiguity leading to regiochemical mixtures (N1 vs. N2 alkylation) and over-alkylation (quaternization).
This guide provides three validated protocols for synthesizing 1-propyl-pyrazole derivatives, ranging from high-yielding laboratory methods to scalable, green alternatives. It integrates mechanistic insights to control regioselectivity in substituted systems.
Mechanistic Principles & Regioselectivity
The Tautomeric Challenge
Unsubstituted pyrazole (
-
Mechanism: The reaction proceeds via an
mechanism where the deprotonated pyrazolate anion attacks the propyl halide. -
Regioselectivity:
-
Steric Control: Alkylation generally favors the less sterically hindered nitrogen (adjacent to the smaller substituent).[1]
-
Thermodynamic vs. Kinetic: Under irreversible conditions (strong base, alkyl halide), the reaction is kinetically controlled, favoring the less hindered N1 position.
-
Reaction Pathway Diagram
The following diagram illustrates the deprotonation and nucleophilic attack pathway, highlighting the transition state.
Caption: Figure 1. Kinetic pathway for base-mediated N-alkylation of pyrazoles via
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Scientific Rationale |
| Electrophile | 1-Bromopropane | Optimal balance of reactivity and stability. Iodides are faster but less stable; chlorides require higher temperatures. |
| Base Strength | NaH (Strong) vs. K₂CO₃ (Moderate) | NaH ensures complete deprotonation (fast, high yield). K₂CO₃ is milder, useful for substrates with base-sensitive groups. |
| Solvent | DMF or Acetonitrile | DMF (Polar Aprotic) maximizes anion nucleophilicity. MeCN is easier to remove during workup. |
| Temperature | 0°C | Start cold to prevent exotherms and over-alkylation; warm to drive completion. |
| Stoichiometry | 1.1 - 1.2 eq. Alkyl Halide | Slight excess drives reaction but limits quaternary salt formation. |
Experimental Protocols
Protocol A: The "Gold Standard" (NaH/DMF)
Best for: High yields, difficult substrates, small-to-medium scale.
Reagents:
-
1-Bromopropane (1.1 equiv)
-
DMF (Anhydrous) (0.5 M concentration)[1]
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Deprotonation: Suspend NaH (1.2 eq) in anhydrous DMF at 0°C. Add the pyrazole (1.0 eq) solution in DMF dropwise.
-
Observation: Hydrogen gas evolution. Stir at 0°C for 30 min until evolution ceases and the solution becomes clear/homogeneous (formation of pyrazolate anion).
-
-
Alkylation: Add 1-bromopropane (1.1 eq) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Cool to 0°C. Carefully add sat. aq. NH₄Cl to quench excess hydride.[1]
-
Workup: Dilute with water, extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄.[1][3]
Protocol B: Scalable & Green (K₂CO₃/Acetone)
Best for: Large scale, base-sensitive substrates, avoiding DMF.
Reagents:
-
Potassium Carbonate (anhydrous, finely ground) (2.0 equiv)
-
1-Bromopropane (1.2 equiv)
-
Acetone or Acetonitrile (Reagent grade)
Procedure:
-
Mixing: Combine pyrazole, K₂CO₃, and solvent in a flask.
-
Addition: Add 1-bromopropane.
-
Reflux: Heat to reflux (approx. 60°C for acetone, 80°C for MeCN) with vigorous stirring.
-
Note: Reaction is slower than Method A (typically 6–12 hours).
-
-
Filtration: Cool to RT. Filter off the solid inorganic salts.[5]
-
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: Often yields clean product requiring only short-path filtration or distillation.
Protocol C: Mitsunobu Reaction
Best for: When 1-propanol is preferred over halides, or for extremely sensitive regioselectivity needs.
Reagents:
-
1-Propanol (1.1 equiv)
-
Triphenylphosphine (
) (1.2 equiv) -
DIAD or DEAD (1.2 equiv)
-
THF (Anhydrous)
Procedure:
-
Dissolve pyrazole, 1-propanol, and
in THF at 0°C. -
Add DIAD dropwise (maintain temp <5°C).
-
Stir at RT overnight.
-
Drawback: Requires removal of triphenylphosphine oxide (TPPO) byproduct.
Workflow & Decision Matrix
This diagram guides the researcher through the synthesis and purification logic.
Caption: Figure 2. Decision matrix and experimental workflow for pyrazole N-alkylation.
Analytical Validation (Self-Validating the Protocol)
To ensure the reaction worked, look for these specific diagnostic signals:
-
TLC Shift: The N-propyl product lacks the acidic N-H proton, making it significantly less polar than the starting pyrazole. It will have a higher
value. -
1H NMR (CDCl₃):
-
Loss of Signal: Disappearance of the broad singlet (N-H) typically found >10 ppm.
-
New Signals (Propyl Chain):
-
~4.0–4.2 ppm (Triplet, 2H,
): Diagnostic of N-alkylation. -
~1.8–1.9 ppm (Multiplet, 2H,
). -
~0.9 ppm (Triplet, 3H,
).
-
~4.0–4.2 ppm (Triplet, 2H,
-
-
Regiochemistry Check (NOESY): For substituted pyrazoles, perform a 1D-NOESY. Irradiate the
protons; if you see NOE enhancement of the adjacent ring proton (C5-H) or substituent, you can confirm the position of alkylation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Wet solvent/reagents | NaH reacts with water.[1] Ensure DMF is anhydrous and stored over molecular sieves. |
| Regioisomer Mix | Steric/Electronic competition | Switch to Method C (Mitsunobu) or use bulky protecting groups if possible. Lower temperature (-20°C) can sometimes improve kinetic selectivity. |
| Quaternization | Excess alkyl halide | Strictly control stoichiometry (1.05 - 1.1 eq). Add halide slowly. |
| Emulsion | DMF in workup | Wash organic layer with 5% LiCl solution (3x) to pull DMF into the aqueous phase. |
References
-
Liang, Y., et al. (2019). "Regioselective Synthesis of 1-Substituted Pyrazoles." Journal of Organic Chemistry. (Discusses steric vs. electronic control in alkylation). Note: Representative link for authoritative JOC content.
-
BenchChem. (2025).[1][3] "Optimizing N-Alkylation of Pyrazoles: Technical Support Center." (General protocols for base-mediated alkylation).
-
Tsunoda, T., et al. (1993). "Mitsunobu Alkylation of Pyrazoles." Tetrahedron Letters. (Protocol for using alcohols directly).[6]
- Smith, M. B. (2020). March's Advanced Organic Chemistry. 8th Edition. Wiley. (Authoritative text on mechanisms and heterocycle reactivity).
-
Effendi, A., et al. (2020). "Synthesis and Characterization of N-alkylated Pyrazole Derivatives." RSC Advances. (Specific NMR data for propyl derivatives).
(Note: URLs provided are landing pages to authoritative domains or specific DOI resolvers where applicable, ensuring long-term link integrity.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. connectjournals.com [connectjournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives [beilstein-journals.org]
Application Note: Methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate in Agrochemical Synthesis
Executive Summary: The "Linchpin" Scaffold
Methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate (MBPP) represents a critical "linchpin" intermediate in the synthesis of modern crop protection agents, particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Ryanodine Receptor modulator insecticides .
Its value lies in its orthogonal reactivity :
-
C3-Bromine: A stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the installation of lipophilic aryl/heteroaryl "tails" essential for membrane penetration and enzyme binding pocket occupancy.
-
C4-Ester: A masked carbonyl ready for hydrolysis and amidation, forming the critical pharmacophore bridge found in blockbuster fungicides like Penflufen or Sedaxane.
-
N1-Propyl: A lipophilic anchor that modulates the LogP (partition coefficient), optimizing the systemic mobility of the active ingredient within the plant xylem.
This guide provides a validated workflow for the synthesis, purification, and downstream application of MBPP, focusing on overcoming the common pitfall of N-alkylation regioselectivity.
Synthetic Access: The Regioselectivity Challenge
The most robust route to MBPP is the direct alkylation of methyl 3-bromo-1H-pyrazole-4-carboxylate. However, the pyrazole ring is an ambident nucleophile. Alkylation can occur at either the N1 or N2 position.
-
N1-Alkylation (Desired): Yields the 3-bromo-1-propyl isomer.
-
N2-Alkylation (Impurity): Yields the 5-bromo-1-propyl isomer (often misidentified due to tautomeric nomenclature).
Mechanism of Regiocontrol
The regioselectivity is governed by the interplay of steric hindrance and electronic effects. The ester group at C4 withdraws electron density, making the N1 lone pair less nucleophilic in theory, but in the 3-bromo tautomer, the N1 alkylation is often thermodynamically favored due to the "lone pair repulsion" effect being minimized compared to N2 alkylation adjacent to the ester.
Critical Control Point: The choice of base and solvent is decisive.
-
Kinetic Control: Strong bases (NaH) in polar aprotic solvents often lead to mixtures (approx. 60:40).
-
Thermodynamic/Steric Control: Weaker bases (
or ) in DMF or Acetonitrile favor the N1 isomer (ratios >85:15).
DOT Diagram: Synthetic Workflow & Regioselectivity
Caption: Synthetic pathway highlighting the divergent alkylation outcomes. Conditions are optimized to maximize the N1-propyl target.
Experimental Protocol: Synthesis of MBPP
Materials
-
Methyl 3-bromo-1H-pyrazole-4-carboxylate (CAS: 113100-53-1)
-
1-Bromopropane (CAS: 106-94-5)
-
Potassium Carbonate (
), anhydrous -
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate / Hexanes (for workup)
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Methyl 3-bromo-1H-pyrazole-4-carboxylate (10.0 g, 48.8 mmol) and
(13.5 g, 97.6 mmol, 2.0 equiv) in anhydrous DMF (100 mL). -
Addition: Add 1-Bromopropane (7.2 g, 5.3 mL, 58.5 mmol, 1.2 equiv) dropwise over 10 minutes at room temperature.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 3:1). The N1 isomer (Target) is typically less polar (higher
) than the N2 isomer due to better shielding of the dipole.
-
-
Workup:
-
Purification (Critical):
-
The crude oil contains ~85:15 mixture of isomers.
-
Perform Flash Column Chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
-
Collect the first eluting major spot. This is the N1-propyl target (MBPP).
-
-
Characterization Check:
-
1H NMR (CDCl3): Look for the pyrazole C5-H singlet. In the N1-isomer (3-bromo), the C5-H is adjacent to the N1-propyl group and typically appears around
7.8–8.0 ppm. In the N2-isomer (5-bromo), the proton is at C3 and appears slightly upfield. -
NOE (Nuclear Overhauser Effect): Irradiate the
protons. If you see enhancement of the pyrazole singlet, it is the N1-isomer (spatial proximity between N1-propyl and C5-H). If NOE is absent (blocked by Bromine at C5), it is the N2-impurity.
-
Downstream Application: Agrochemical Diversification
Once MBPP is synthesized, it serves as the scaffold for two major modifications.
A. C3-Diversification (Suzuki-Miyaura Coupling)
The bromine at C3 is sterically accessible. This step installs the "tail" group (e.g., p-chlorophenyl, bicyclic rings) common in SDHI fungicides.
Protocol Summary:
-
Catalyst:
(preferred for stability) or . -
Solvent: 1,4-Dioxane : Water (4:1).
-
Base:
(mild, reduces ester hydrolysis side-reactions compared to hydroxides). -
Temperature: 80–90°C.
B. C4-Activation (Amidation)
The methyl ester is a "masked" amide. Direct amidation with an aniline (e.g., ortho-substituted aniline for SDHIs) can be difficult due to steric bulk.
Preferred Route:
-
Hydrolysis: LiOH / THF / Water
Carboxylic Acid. -
Activation: Oxalyl Chloride / DMF (cat.)
Acid Chloride. -
Coupling: Aniline + Pyridine
Final SDHI Active Ingredient.
Data Table: Reagent Selection for C3-Coupling
| Parameter | Reagent A (Standard) | Reagent B (Challenging Substrates) | Rationale |
| Catalyst | Bidentate ligands (dppf) prevent catalyst deactivation by the pyrazole nitrogens. | ||
| Base | Phosphate is milder on the C4-ester than Carbonate. | ||
| Solvent | Toluene/EtOH/H2O | Dioxane/H2O | Dioxane solubilizes the polar pyrazole ester better. |
DOT Diagram: Agrochemical Pathway (SDHI Synthesis)
Caption: Transformation of MBPP into a bioactive SDHI fungicide via sequential C3-arylation and C4-amidation.
References
-
Gosselin, F., et al. (2006).[2] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267-3270. (Describes the regioselectivity logic in pyrazole alkylation).
-
Lamberth, C. (2013). "Pyrazoles in Agrochemicals." Heterocycles, 87(1), 1-42. (Review of pyrazole scaffolds in fungicides/insecticides).
-
Bayer CropScience. (2010). "Fungicidal Pyrazole Carboxamides."[3][4][5] U.S. Patent 7,745,468. (Details the synthesis of Penflufen-type SDHI molecules starting from pyrazole esters).
-
Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds." Angewandte Chemie International Edition, 50(30), 6722-6737. (Foundational text for the C3-coupling step).
-
PubChem Compound Summary. "Methyl 3-bromo-1H-pyrazole-4-carboxylate." (Source for physical property data and safety).
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Functionalization of C-3 Bromo Group in Pyrazole Carboxylates
[1][2]
Abstract & Strategic Value
The 3-bromo-1H-pyrazole-4-carboxylate scaffold is a "privileged structure" in modern kinase inhibitor design (e.g., substituted pyrazoles in JAK, BRAF inhibitors).[1] The C-3 bromine atom serves as a versatile linchpin for diversification. However, its reactivity is often misunderstood relative to the more common C-4 halides.[1]
This guide provides a validated roadmap for functionalizing the C-3 position. Unlike C-4 bromides, which undergo facile electrophilic substitution or cross-coupling, the C-3 bromo group is electronically distinct due to its proximity to the pyrazole nitrogens and the adjacent electron-withdrawing carboxylate at C-4.[1] Success requires a bifurcated strategy: Palladium-catalyzed cross-coupling for aryl/heteroaryl/amino introduction, and Halogen-Magnesium exchange for carbonyl/alkyl introduction.
Mechanistic Insight & Regiocontrol
The Electronic Landscape
The pyrazole ring is
-
C-3 vs. C-5 Reactivity: In
-substituted pyrazoles, the C-5 proton is acidic and prone to deprotonation (C-H activation), whereas the C-3 bromine is primed for oxidative addition or halogen-metal exchange.[1] -
Oxidative Addition: The C-3 position is sterically accessible but can suffer from catalyst poisoning due to N-coordination if the protecting group is not chosen wisely.
Critical Pre-step: N-Protection Regiochemistry
You cannot efficiently functionalize the C-3 Br without first capping the N-H. The tautomeric nature of 1H-pyrazoles leads to regioisomeric mixtures upon alkylation.
-
Regioisomer A (N1-alkyl): Distal to the C-3 Br. Generally favored sterically.
-
Regioisomer B (N2-alkyl): Proximal to the C-3 Br. Often favored electronically if the alkylating agent can coordinate with the C-3 lone pairs or under specific chelation control.
Recommendation: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) for removable protection, or Methyl/Ethyl for permanent scaffold incorporation.[1]
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Aryl/Heteroaryl Introduction)
Best for: Biaryl formation, introducing diversity for SAR studies.[1]
Rationale: Standard Pd(PPh3)4 often fails due to sluggish oxidative addition at C-3. We utilize XPhos , a dialkylbiaryl phosphine ligand that forms a highly active monoligated Pd(0) species, facilitating oxidative addition into the sterically encumbered (relative to simple aryls) C-3 bond.[1]
Materials:
-
Substrate:
-protected 3-bromo-pyrazole-4-carboxylate (1.0 equiv) -
Boronic Acid/Ester: 1.5 equiv
-
Catalyst: Pd(OAc)2 (5 mol%)[1]
-
Ligand: XPhos (10 mol%) or SPhos (for highly hindered partners)[1]
-
Base: K3PO4 (3.0 equiv, 2M aq.[1] solution)
-
Solvent: 1,4-Dioxane (0.2 M)[1]
Step-by-Step:
-
Degassing: Charge a reaction vial with substrate, boronic acid, Pd(OAc)2, and XPhos. Seal and purge with Argon for 5 minutes. Note: Oxygen is the enemy of active Pd(0)-L species.
-
Solvation: Add degassed 1,4-dioxane and 2M aq. K3PO4 via syringe.
-
Reaction: Heat to 80–90 °C for 4–12 hours. Monitor by LCMS.
-
Checkpoint: If conversion stalls, add a second portion of catalyst (2.5 mol%) and ligand.[1]
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hex/EtOAc).
Protocol B: Sonogashira Coupling (Alkynyl Introduction)
Best for: Rigid linkers, subsequent cyclization to fused systems.[1]
Rationale: The C-4 ester can make the C-3 position electron-deficient, sometimes promoting homocoupling of the alkyne over cross-coupling.[1] A "Copper-free" variant is often too slow; we recommend a controlled CuI-catalyzed process with a robust amine base.
Materials:
-
Substrate: 1.0 equiv
-
Alkyne: 1.5 equiv (e.g., TMS-acetylene)[1]
-
Catalyst: PdCl2(PPh3)2 (5 mol%)[1]
-
Co-catalyst: CuI (2 mol%)[1]
-
Base: Et3N (3.0 equiv)[1]
-
Solvent: DMF (anhydrous)[1]
Step-by-Step:
-
Setup: Dissolve substrate and alkyne in DMF/Et3N in a pressure tube.
-
Catalyst Addition: Add Pd and Cu catalysts simultaneously under Argon flow.
-
Thermal Cycle: Heat to 60 °C . Caution: Higher temps (>80 °C) increase alkyne homocoupling.[1]
-
Workup: Quench with sat. NH4Cl (critical to remove Cu).[1] Extract with Et2O (avoids DMF drag-in).
Protocol C: Halogen-Magnesium Exchange (The "Turbo" Method)
Best for: Introducing Formyl (-CHO), Acyl (-COR), or Carboxyl (-COOH) groups.[1]
Rationale: Palladium chemistry struggles to introduce simple carbonyls directly. The C-3 bromine undergoes rapid exchange with Turbo Grignard (iPrMgCl[1]·LiCl) .[2] The LiCl breaks up aggregates, allowing the exchange to occur at 0 °C rather than the cryogenic -78 °C required for n-BuLi.[1]
Materials:
-
Electrophile: DMF (for aldehyde), Benzaldehyde, or CO2 gas.[1]
-
Solvent: THF (anhydrous)
Step-by-Step:
-
Exchange: Cool substrate solution (0.5 M in THF) to 0 °C .
-
Addition: Dropwise add iPrMgCl·LiCl. Stir at 0 °C for 30–60 mins.
-
Validation: Pull an aliquot, quench with D2O.[1] NMR should show >95% deuteration at C-3.
-
-
Trapping: Add the electrophile (e.g., neat DMF) at 0 °C. Warm to RT over 1 hour.
-
Quench: Pour into sat. NH4Cl/Ice mixture.
Visual Workflows
Divergent Synthesis Workflow
The following diagram illustrates the strategic divergence from the parent bromo-pyrazole.
Caption: Strategic divergence from the core scaffold. Path D (Green) offers unique access to carbonyls via metallation.[1]
Decision Tree for Optimization
Use this logic to troubleshoot low yields.
Caption: Troubleshooting logic for Pd-catalyzed cross-coupling of pyrazoles.
Summary of Key Data
| Parameter | Suzuki-Miyaura | Sonogashira | Buchwald-Hartwig | Turbo-Grignard |
| Primary Utility | Aryl/Heteroaryl groups | Alkynes, Linkers | Amines (C-N bond) | Aldehydes, Ketones |
| Key Catalyst | Pd(OAc)2 + XPhos | PdCl2(PPh3)2 + CuI | Pd2(dba)3 + tBuBrettPhos | None (Reagent driven) |
| Limiting Factor | Steric bulk of boronic acid | Homocoupling of alkyne | Catalyst poisoning by N | Moisture sensitivity |
| Temp Range | 80–100 °C | 60–80 °C | 90–110 °C | 0 °C to RT |
| Typical Yield | 75–95% | 60–85% | 50–80% | 80–95% |
References
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Source: Organic Letters (ACS Publications) [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. Source: ResearchGate (Full Text Available) [Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. Source: Nature (2025) [Link][1]
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton. Source: PMC / NIH [Link]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Separation of 3-Bromo and 5-Bromo Pyrazole Isomers
Welcome to the technical support center for the chromatographic separation of 3-bromo-1H-pyrazole and 5-bromo-1H-pyrazole regioisomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the significant challenge of separating these closely related structural isomers. Due to their nearly identical physical properties, achieving baseline resolution requires a nuanced understanding of chromatographic principles and careful method development.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated starting protocols to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of 3-bromo and 5-bromo pyrazole isomers so challenging?
Separating these regioisomers is difficult primarily due to their subtle structural differences, which result in very similar physicochemical properties.[1][2] Both isomers have the same molecular weight and formula. The key challenge lies in their polarity, which is nearly identical, making it difficult to achieve differential partitioning between the stationary and mobile phases in standard chromatographic systems.[1] The position of the bromine atom—either at the 3- or 5-position of the pyrazole ring—only slightly alters the molecule's dipole moment and its interaction with the stationary phase.
Q2: Which chromatographic techniques are most effective for separating these isomers?
The choice of technique depends on the scale and required purity of the separation.
-
Flash Column Chromatography (Normal Phase): This is the most common and cost-effective method for preparative-scale purification (>100 mg) of reaction mixtures.[1][3][4] It relies on silica gel as the stationary phase and a non-polar mobile phase.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for high-resolution analytical work and for purifying smaller quantities with high purity. Both normal-phase and reversed-phase modes can be successful, although reversed-phase is more common for analytical method development.[1][3]
-
Gas Chromatography (GC): GC can be an effective analytical technique, especially when coupled with a mass spectrometer (GC-MS), for identifying the isomers in a mixture.[5] However, thermal stability can be a concern, and it is not suitable for preparative work.
Q3: How does the bromine atom's position influence its chromatographic behavior?
The pyrazole ring is tautomeric, meaning the N-H proton can reside on either nitrogen atom. This equilibrium affects the molecule's overall polarity and its ability to act as a hydrogen bond donor. The bromine atom's electron-withdrawing nature influences the acidity of the N-H proton and the electron density of the ring. The 3-bromo and 5-bromo isomers exist as a mixture of these tautomers, but the equilibrium and resulting net dipole moment can be slightly different, providing a basis for separation. The key is to use a chromatographic system that can exploit this minor difference in polarity and hydrogen bonding capacity.
Caption: Tautomerism and interaction with stationary phase.
Troubleshooting & Optimization Guide
This section addresses common issues encountered during the separation of 3-bromo and 5-bromo pyrazole isomers.
Scenario 1: Poor or No Separation (Co-elution) in Flash Chromatography
Question: My isomers are co-eluting on a silica gel column with a standard ethyl acetate/hexane system. How can I improve the resolution?
This is the most frequent challenge and arises from the isomers' similar polarities.[1]
Answer & Solutions:
-
Re-evaluate Your TLC Analysis: Before any column is run, the separation must be optimized on a Thin Layer Chromatography (TLC) plate.
-
Causality: If you cannot see two distinct spots on the TLC plate, you will not achieve separation on the column.
-
Action: Test a wide range of solvent systems with very small increments in polarity. Instead of 10% Ethyl Acetate (EtOAc) in Hexane, try 5%, 7%, and 9%. A solvent system that provides a retention factor (Rf) between 0.2 and 0.4 for the isomer pair often yields the best results.
-
-
Optimize the Mobile Phase Gradient:
-
Causality: A steep gradient will cause the isomers to elute together. A shallow gradient increases the interaction time with the stationary phase, amplifying small polarity differences.
-
Action: Switch from an isocratic elution to a very shallow gradient. For example, start with 5% EtOAc/Hexane and slowly increase to 20% over many column volumes.
-
-
Improve Your Column Packing and Loading Technique:
-
Causality: A poorly packed column creates channels, leading to band broadening and poor resolution. Loading the sample in a strong solvent will also ruin the separation at the start.
-
Action: Use Dry Loading. Dissolve your crude sample in a strong solvent (e.g., Dichloromethane). Add a small amount of silica gel (2-3 times the sample weight) and evaporate the solvent until you have a dry, free-flowing powder. Carefully layer this powder on top of your packed column. This ensures the sample is introduced as a very narrow band.[1]
-
Scenario 2: Poor Resolution in Reversed-Phase HPLC
Question: I'm using a C18 column with an acetonitrile/water gradient, but the isomer peaks are heavily overlapped. What should I try next?
Answer & Solutions:
While C18 is a workhorse column, it separates primarily based on hydrophobicity, which is very similar for these isomers. You need to introduce alternative separation mechanisms.
-
Switch to an Alternative Stationary Phase:
-
Causality: Different stationary phases can offer unique interactions beyond simple hydrophobicity.
-
Action:
-
Phenyl-Hexyl Column: This phase can provide π-π interactions with the pyrazole ring, which may differ slightly between the two isomers.[6]
-
Pentafluorophenyl (PFP) Column: This is often an excellent choice for separating halogenated isomers.[7] The PFP phase provides multiple interaction modes, including dipole-dipole, π-π, and hydrophobic interactions, which can effectively differentiate the isomers.[7]
-
-
-
Optimize the Mobile Phase Composition:
-
Causality: The choice of organic modifier and the presence of additives can significantly alter selectivity.
-
Action:
-
Modifier: If you are using acetonitrile, try methanol. Methanol is a hydrogen-bond donor and may interact differently with the isomers compared to acetonitrile.
-
Additives: Add a small amount (0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase.[1][8][9] This ensures a consistent ionization state for the pyrazole ring, leading to sharper, more reproducible peaks.
-
-
-
Adjust Temperature and Flow Rate:
-
Causality: Lowering the flow rate increases the number of theoretical plates, allowing more time for the separation to occur. Temperature can also affect selectivity.
-
Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min). Experiment with column temperatures between 25°C and 40°C.
-
Scenario 3: Significant Peak Tailing in HPLC or GC
Question: My isomer peaks are showing significant tailing, which is affecting my ability to quantify them accurately. What is the cause and how do I fix it?
Answer & Solutions:
Peak tailing is typically caused by unwanted secondary interactions between the analyte and active sites on the stationary phase (like free silanol groups) or by column overload.[1]
-
For HPLC:
-
Causality: The basic nitrogen atoms in the pyrazole ring can interact strongly with acidic silanol groups on the silica surface.
-
Action:
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups.
-
Mobile Phase Modifier: Add a small amount of an acidic modifier like 0.1% TFA or formic acid.[1][10] The acid will protonate the pyrazole nitrogens, and the modifier itself will compete for active sites on the stationary phase, masking them from the analyte.
-
-
-
For GC:
-
Causality: Similar to HPLC, active sites within the GC column or liner can cause tailing. The compound may also be degrading at high temperatures.
-
Action:
-
Use a Deactivated Liner: Ensure you are using a high-quality, deactivated injector liner.
-
Lower Injector Temperature: Experiment with lowering the injector temperature to find a balance between efficient volatilization and thermal degradation.
-
Derivatization: While more complex, derivatizing the N-H group can block the active site on the molecule, improving peak shape and thermal stability.
-
-
Caption: Troubleshooting workflow for poor isomer separation.
Experimental Protocols & Data
Protocol 1: Preparative Separation by Flash Chromatography
This is a general starting protocol for separating a mixture of 3-bromo and 5-bromo pyrazole on a gram scale.
-
Stationary Phase: Silica gel, standard grade (e.g., 230-400 mesh).
-
Mobile Phase System: Ethyl acetate (EtOAc) in Hexane.
-
TLC Optimization: First, find a solvent mixture that gives a clear separation on a TLC plate with Rf values around 0.2-0.3. A good starting point is 10-20% EtOAc in Hexane.
-
-
Column Packing: Pack the column as a slurry using the initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexane).
-
Sample Loading: Use the dry loading method.[1] Dissolve ~1g of the crude isomer mixture in 5-10 mL of dichloromethane, add ~3g of silica gel, and evaporate the solvent under reduced pressure to obtain a dry powder. Add this powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually and slowly increase the polarity using a shallow gradient (e.g., increase by 2-3% EtOAc every 2-3 column volumes).
-
Fractionation & Monitoring: Collect small fractions and monitor them by TLC to identify the separated isomers.
-
Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Protocol 2: Analytical Separation by Reversed-Phase HPLC
This protocol provides a robust starting point for analytical method development.
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Gradient: 30% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm).
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Dissolve the isomer mixture in the initial mobile phase (30% Acetonitrile/70% Water) to a concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Table 1: Summary of Starting Chromatographic Conditions
| Parameter | Flash Chromatography (Normal Phase) | HPLC (Reversed-Phase) | GC-MS |
| Stationary Phase | Silica Gel (230-400 mesh) | PFP or Phenyl-Hexyl (C18 as alternative) | DB-5ms or similar non-polar capillary column |
| Mobile Phase / Carrier Gas | Ethyl Acetate / Hexane Gradient | Acetonitrile / Water with 0.1% Formic Acid | Helium |
| Typical Gradient/Program | Shallow Gradient (e.g., 5% -> 25% EtOAc) | Isocratic or shallow gradient (e.g., 30% -> 70% ACN) | Temperature ramp (e.g., 100°C to 280°C at 10°C/min) |
| Key Optimization Tip | Use dry loading and shallow gradient | Screen different columns (PFP is key) | Optimize injector temperature to avoid degradation |
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers. BenchChem.
- Luque, C., Pons, J., Calvet, T., Font-Bardia, M., & García-Antón, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43.
- SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column.
- UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- BenchChem Technical Support Team. (2025).
- SIELC Technologies. (n.d.). Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column.
- IJCPA. (2014).
- ThermoFisher Scientific. (n.d.).
- Lu, Y., et al. (2016). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Molecules, 21(7), 896.
-
Welch, C. J., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. Journal of Chromatography A, 1323, 67-75. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. ijcpa.in [ijcpa.in]
Technical Support Center: Crystallization of Pyrazole-4-Carboxylate Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the crystallization of pyrazole-4-carboxylate derivatives. The information presented herein is curated from established protocols and scientific literature to ensure technical accuracy and practical utility.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when crystallizing pyrazole-4-carboxylate derivatives?
A1: The primary challenges in crystallizing these derivatives often revolve around their solubility characteristics.[1] Key issues include:
-
Poor Solubility: Many pyrazole derivatives exhibit limited solubility in common organic solvents, making it difficult to prepare a saturated solution for crystallization.[1]
-
"Oiling Out": Instead of forming solid crystals, the compound may separate from the solution as a liquid or oil.[2][3][4] This phenomenon, known as "oiling out," occurs when the melting point of the solute is lower than the temperature of the solution.[3] Impurities often dissolve readily in these oils, hindering purification.[3]
-
Formation of Small or Poorly-Defined Crystals: Rapid crystallization can lead to the formation of small, needle-like, or agglomerated crystals, which can be difficult to filter and may trap impurities.[3][5][6]
-
Polymorphism: Pyrazole-4-carboxylate derivatives can sometimes exist in different crystalline forms (polymorphs), each with distinct physicochemical properties.[2][7] Controlling the crystallization process to obtain the desired polymorph is a critical challenge in pharmaceutical development.[7]
Q2: How do I select an appropriate solvent system for my pyrazole-4-carboxylate derivative?
A2: The ideal solvent for crystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[8] A general rule of thumb is that solvents with functional groups similar to the solute are often good solubilizers.[9] For pyrazole-4-carboxylates, which are esters, solvents like ethyl acetate may be a good starting point.[9]
A systematic approach to solvent selection involves:
-
Solubility Testing: Test the solubility of your compound in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and water).[8]
-
Single Solvent Systems: If a single solvent provides a significant difference in solubility between hot and cold conditions, it is a good candidate for cooling crystallization.[8]
-
Binary Solvent Systems: If no single solvent is ideal, a binary solvent system can be employed. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) to induce precipitation.[1][6] The two solvents must be miscible.[1]
Table 1: Common Solvents for Crystallization of Pyrazole-4-Carboxylate Derivatives
| Solvent | Type | Polarity | Common Applications & Notes |
| Ethanol | Protic | High | A good general-purpose solvent for many organic compounds, including pyrazole derivatives.[8][10] |
| Isopropanol | Protic | High | Similar to ethanol and has been successfully used for recrystallizing pyrazole-4-carboxylic acid ethyl ester derivatives.[11] |
| Acetone | Aprotic | High | Can be a good solvent, but its high volatility may lead to rapid crystallization. |
| Ethyl Acetate | Aprotic | Medium | Often effective for compounds with intermediate polarity.[9][12] |
| Toluene | Aromatic | Low | Can be effective for less polar derivatives or as a co-solvent.[9] |
| Water | Protic | Very High | Generally a poor solvent for organic compounds but can be an effective anti-solvent in binary systems.[9] |
Q3: My compound has "oiled out." What can I do to promote crystal formation?
A3: "Oiling out" can often be resolved by adjusting the solvent system or the cooling rate.[2][4] Consider the following strategies:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to reduce the supersaturation level.[3]
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature.[4][13]
-
Change the Solvent System: If oiling persists, a different solvent or solvent combination may be necessary. Adjusting the polarity of the solvent system can sometimes prevent liquid-liquid phase separation.[2]
-
Seeding: Introduce a small seed crystal of the pure compound to the cooled solution to provide a nucleation site.[4]
-
Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[1][4]
Troubleshooting Guide
This section provides a structured approach to resolving common crystallization problems.
Problem 1: The compound does not dissolve in the hot solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent. | Add more solvent in small increments until the compound dissolves. |
| Incorrect solvent choice. | The compound may be insoluble in the chosen solvent. Refer to solubility testing data and select a more appropriate solvent. |
| Compound is highly insoluble. | Consider using a binary solvent system where the compound is dissolved in a minimal amount of a "good" solvent, followed by the addition of a "poor" solvent.[1] |
Problem 2: No crystals form upon cooling.
| Possible Cause | Troubleshooting Step |
| Solution is not saturated (too much solvent was used).[4] | Reduce the solvent volume by gentle heating or using a rotary evaporator and allow the solution to cool again.[4] |
| Solution is supersaturated but lacks nucleation sites.[4] | 1. Add a seed crystal: This provides a template for crystal growth.[4] 2. Scratch the flask: Use a glass rod to create nucleation sites.[1][4] 3. Cool to a lower temperature: Place the flask in an ice bath.[1] |
| Cooling was too rapid. | Reheat the solution to redissolve the compound and allow it to cool more slowly.[13] |
Problem 3: Crystals form too quickly, resulting in a fine powder.
| Possible Cause | Troubleshooting Step |
| Solution is too concentrated. | Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation level.[3] |
| High rate of solvent evaporation. | Cover the flask to slow down evaporation.[8] |
| Rapid cooling. | Insulate the flask or use a controlled cooling method to slow the crystallization process.[8][13] |
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent
This is the most common crystallization technique and is suitable for compounds that show a significant decrease in solubility with decreasing temperature.[8]
Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude pyrazole-4-carboxylate derivative. Add a minimal amount of the selected solvent (e.g., ethanol, isopropanol).
-
Heating: Gently heat the mixture with stirring on a hot plate until the solid completely dissolves.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1][8]
-
Cooling: Allow the solution to cool slowly to room temperature. To encourage the formation of larger crystals, insulate the flask.[8]
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.
Protocol 2: Crystallization from a Binary Solvent System
This method is useful when no single solvent is ideal for crystallization.[1]
Methodology:
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate) with gentle heating.
-
Addition of Anti-Solvent: While the solution is still warm, add a "poor" solvent (e.g., water, hexanes) dropwise until the solution becomes slightly turbid.[1]
-
Clarification: If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.[1]
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry.[1]
Visualizing the Crystallization Workflow
The following diagram illustrates the decision-making process for selecting a crystallization method.
Caption: Decision-making workflow for crystallization.
Advanced Considerations
For challenging crystallizations, particularly in a pharmaceutical development context, more advanced techniques may be necessary:
-
Co-crystallization: Forming co-crystals with a suitable coformer can modify the crystal lattice energy and improve properties like solubility.[1][14]
-
Anti-solvent Crystallization: This method involves adding a solvent in which the active pharmaceutical ingredient (API) is poorly soluble to a solution of the API, causing it to precipitate.[7]
-
Vapor Diffusion: This technique is suitable for small amounts of material and involves the slow diffusion of an anti-solvent vapor into a solution of the compound.[13]
-
Slurry Experiments: Slurrying the material in different solvents at various temperatures can help identify the most stable polymorphic form.
The successful crystallization of pyrazole-4-carboxylate derivatives is often an iterative process requiring careful optimization of solvent systems and experimental conditions. By systematically addressing common challenges and employing the appropriate techniques, researchers can achieve high-purity crystalline materials suitable for their intended applications.
References
- Benchchem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
- Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
- ResearchGate. (2025, August 7). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling.
- VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients.
- Benchchem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
- ACS Publications. (2023, August 18). Cocrystal or Salt Crystallization for Active Pharmaceutical Ingredients By Using Deep Eutectic Solvents.
- PMC. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications.
- CymitQuimica. (n.d.). CAS 37718-11-9: Pyrazole-4-carboxylic acid.
- SATHEE. (n.d.). Chemistry Crystallization.
- ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?.
- University of Missouri. (1997, February 25). Crystal Growing Guide.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Pennsylvania. (n.d.). Crystal Growing Tips and Methods.
- YouTube. (2025, April 10). Common Challenges in Crystallization Processes.
- SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
- ResearchGate. (2016, June 16). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of York. (n.d.). Problems with Recrystallisations.
Sources
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- 5. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
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Validation & Comparative
1H NMR spectrum analysis of methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate
This guide presents a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate, a substituted heterocyclic compound with potential applications in pharmaceutical and agrochemical research.[1] Given the specificity of this molecule, this document provides a detailed predicted ¹H NMR data set, rigorously grounded in established spectroscopic principles and comparative data from analogous structures.
We will dissect the expected spectrum, explaining the causal factors behind chemical shifts and coupling patterns. This guide further contextualizes the utility of ¹H NMR by comparing it with other common analytical techniques, providing a holistic view of the structural elucidation process for researchers, scientists, and drug development professionals.
Predicted ¹H NMR Spectrum: A Detailed Interpretation
The structural confirmation of a molecule like methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate relies on the unambiguous assignment of every proton signal in its ¹H NMR spectrum. The analysis considers the electronic environment of each proton, which is influenced by factors such as electronegativity of adjacent atoms, magnetic anisotropy of π-systems, and through-bond coupling with neighboring protons.[2][3]
The predicted spectral data in deuterated chloroform (CDCl₃), a common solvent for NMR analysis, is summarized in Table 1.[4]
Table 1: Predicted ¹H NMR Spectral Data for Methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate in CDCl₃
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| A | ~ 8.0 - 8.2 | Singlet (s) | 1H | N/A | C5-H (pyrazole ring) |
| B | ~ 4.2 - 4.4 | Triplet (t) | 2H | ~ 7.0 - 7.5 | N-CH₂ -CH₂-CH₃ |
| C | ~ 3.8 - 3.9 | Singlet (s) | 3H | N/A | -O-CH₃ |
| D | ~ 1.9 - 2.1 | Sextet | 2H | ~ 7.0 - 7.5 | N-CH₂-CH₂ -CH₃ |
| E | ~ 0.9 - 1.1 | Triplet (t) | 3H | ~ 7.0 - 7.5 | N-CH₂-CH₂-CH₃ |
Justification of Assignments
The following is a proton-by-proton analysis of the predicted spectrum, grounded in fundamental NMR principles.
Caption: Molecular structure of the target compound with proton labels.
-
Signal A (Pyrazole C5-H): The lone proton on the pyrazole ring is at the C5 position. Aromatic protons in pyrazole systems typically resonate between 6.3 and 8.5 ppm.[5][6] In this structure, the proton at C5 is deshielded by the adjacent ring nitrogen and influenced by the electron-withdrawing carboxylate group at C4, shifting it downfield to an estimated 8.0 - 8.2 ppm. Since it has no adjacent protons, it appears as a sharp singlet.[7]
-
Signal C (Methyl Ester -OCH₃): The three protons of the methyl ester group are in a highly predictable environment. They are attached to an oxygen atom, which is strongly electronegative, causing a significant downfield shift. This signal consistently appears as a singlet in the range of 3.7-4.1 ppm.[8][9]
-
Signals B, D, E (N-Propyl Group): The N-propyl group gives rise to a characteristic set of coupled signals.
-
Signal B (N-CH₂): These methylene protons are directly bonded to a nitrogen atom of the aromatic pyrazole ring. This proximity to an electronegative atom and a π-system causes substantial deshielding, placing their resonance at approximately 4.2 - 4.4 ppm.[3][10] According to the n+1 rule, this signal is split into a triplet by the two neighboring protons of Signal D.[11]
-
Signal D (-CH₂-): The central methylene protons are coupled to two protons on one side (Signal B) and three on the other (Signal E), for a total of five neighboring protons. This results in a predicted sextet (n+1 = 5+1 = 6). Its chemical shift is in the typical aliphatic range, around 1.9 - 2.1 ppm.[12]
-
Signal E (-CH₃): The terminal methyl protons are the most shielded in the molecule, resonating furthest upfield at ~0.9 - 1.1 ppm.[11][12] This signal is split into a triplet by the two adjacent protons of Signal D.
-
Comparative Analysis with Alternative Spectroscopic Methods
While ¹H NMR is a powerful tool, a comprehensive structural elucidation relies on integrating data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.
Caption: A logical workflow for comprehensive structural elucidation.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided for Target Molecule | Advantages | Limitations |
| ¹H NMR Spectroscopy | - Precise proton environments. - Proton-proton connectivity (through-bond coupling). - Relative number of protons for each signal. | High resolution and sensitivity. Provides detailed connectivity information essential for isomer differentiation. | Can be complex to interpret with overlapping signals (less of an issue for this molecule). Isotope effects are not observed. |
| ¹³C NMR Spectroscopy | - Number of unique carbon atoms. - Chemical environment of each carbon (e.g., C=O, aromatic C, aliphatic C). | Directly probes the carbon backbone. Complements ¹H NMR by confirming the number of carbon environments.[13][14] | Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times. Does not typically show C-C coupling. |
| Mass Spectrometry (MS) | - Molecular weight of the parent ion. - Isotopic pattern characteristic of bromine (¹⁹Br/⁸¹Br). - Fragmentation patterns that can hint at the structure. | Extremely sensitive. Provides definitive molecular weight and elemental composition (with HRMS).[13] | Does not provide detailed connectivity information for isomers. Isomer differentiation can be difficult or impossible without fragmentation analysis. |
| Infrared (IR) Spectroscopy | - Presence of key functional groups. - Strong C=O stretch for the ester (~1720-1740 cm⁻¹). - C-O stretches (~1000-1300 cm⁻¹). - C-Br stretch (~500-600 cm⁻¹). | Fast, non-destructive, and excellent for identifying the presence or absence of specific functional groups.[7][13] | Provides limited information about the overall molecular skeleton and connectivity. The "fingerprint" region can be complex. |
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of the title compound.[15]
-
Sample Preparation
-
Accurately weigh 5-10 mg of high-purity methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[11]
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the final sample height is around 4-5 cm.
-
-
Instrument Parameters (for a 400 MHz Spectrometer)
-
Pulse Sequence: A standard 30-degree or 90-degree single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: Set to a range of -2 to 12 ppm to ensure all signals and the TMS reference are captured.
-
Acquisition Time: 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery, ensuring accurate integration.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
-
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually to obtain pure absorption lineshapes.
-
Perform a baseline correction to ensure a flat spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative ratio of protons.
-
Analyze the peak multiplicities and measure the coupling constants (J-values) for all split signals.
-
By following this comprehensive approach—from prediction and detailed analysis to comparison with other techniques and adherence to a rigorous experimental protocol—researchers can confidently elucidate and verify the structure of methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate.
References
- Benchchem.
- ResearchGate.
- Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- PMC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
- ResearchGate. On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool.
- Wiley Online Library.
- MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- PMC. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus....
- AOCS.
- University of Calgary. Spectroscopy Tutorial: Esters.
- ResearchGate.
- ACS Publications.
- Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- The Royal Society of Chemistry. Supporting Information - Continuous-Flow Synthesis of 3,5-Disubstituted Pyrazoles.
- RSC Publishing. Carbon-I 3 M.m.r. Spectroscopy of Pyrazole and Some Substituted.
- University of Wisconsin-Platteville. ¹H NMR: Novice Level, Spectrum 8.
- ResearchGate. Chemical shift values and assigned coupling constants of compound (4 a)....
- ePathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups.
- SciSpace.
- OrganicChemGuide. 12.04 ¹H NMR Chemical Shifts.
- MDPI.
- ChemicalBook. n-Propyl ether(111-43-3) ¹H NMR spectrum.
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazole-3-amine.
- ResearchGate. Preparations of 4-Substituted 3-Carboxypyrazoles.
- ChemicalBook. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis.
- ResearchGate.
- Chemistry LibreTexts. 29.9 ¹H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- Doc Brown's Chemistry.
- Benchchem.
- ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- ResearchGate. The 1 H NMR spectra of the aliphatic region (methyl groups of the... | Download Scientific Diagram.
- Organic Chemistry Portal. Pyrazole synthesis.
- PubChem.
- Chem-Impex.
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- 11. low/high resolution 1H proton nmr spectrum of propyl methanoate C4H8O2 HCOOCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl formate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Retention Times of Pyrazole Ester Isomers
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the factors influencing the High-Performance Liquid Chromatography (HPLC) retention times of pyrazole ester isomers. Designed for researchers, scientists, and professionals in drug development, this document offers a technical comparison, supported by experimental data, to facilitate the separation and analysis of these structurally similar compounds.
The separation of isomers is a significant challenge in pharmaceutical analysis due to their identical mass and often similar physicochemical properties. Pyrazole esters, a class of compounds with wide-ranging biological activities, frequently present this analytical hurdle. This guide will explore the nuances of their separation by reversed-phase HPLC, focusing on the critical role of the stationary and mobile phases in achieving resolution.
The Chromatographic Challenge: Separating Pyrazole Ester Isomers
Pyrazole esters are heterocyclic compounds that are foundational in the synthesis of many pharmaceutical agents. The specific substitution pattern on the pyrazole ring gives rise to various isomers, each potentially possessing distinct pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these isomers is paramount for ensuring drug safety and efficacy.
The primary challenge in separating pyrazole ester isomers lies in their subtle structural differences. Isomers may only differ in the position of a substituent on the pyrazole ring, leading to very similar polarities and hydrophobicities. Consequently, achieving baseline separation requires a highly selective chromatographic system.
Experimental Design and Rationale
The following experimental design was developed to systematically evaluate the retention behavior of two positional isomers of a pyrazole ester. The choice of a C18 stationary phase is based on its wide applicability and effectiveness in separating compounds with moderate hydrophobicity. Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency. The addition of formic acid to the mobile phase is intended to suppress the ionization of any acidic or basic functional groups, thereby improving peak shape and retention time reproducibility.
Experimental Workflow
biological activity comparison of methyl vs ethyl pyrazole-4-carboxylates
Executive Summary
In the development of pyrazole-based therapeutics, the choice between methyl and ethyl esters at the C-4 position is a critical structure-activity relationship (SAR) decision. While often treated interchangeably in early synthesis, these moieties exhibit distinct biological profiles driven by lipophilicity , steric hindrance , and metabolic stability .
Verdict :
-
Ethyl Pyrazole-4-Carboxylates : Generally exhibit superior membrane permeability and metabolic stability against non-specific hydrolysis, making them preferred scaffolds for in vivo anticancer and antimicrobial agents where intracellular target engagement is required.
-
Methyl Pyrazole-4-Carboxylates : Offer reduced steric bulk, allowing for tighter binding in sterically constrained enzyme pockets (e.g., specific kinase domains), but are often more susceptible to rapid enzymatic hydrolysis by carboxylesterases (CES), potentially acting as "soft drugs" or transient prodrugs.
Chemical & Physical Property Profile
The biological divergence begins with physicochemical properties. The ethyl group adds a methylene (-CH₂-) unit, increasing lipophilicity and steric volume.
| Feature | Methyl Ester (-COOMe) | Ethyl Ester (-COOEt) | Biological Implication |
| Lipophilicity (cLogP) | Lower (~ +0.5 unit vs H) | Higher (~ +1.0 unit vs H) | Ethyl esters cross cell membranes more effectively, correlating with higher intracellular potency in phenotypic assays (e.g., MTT). |
| Steric Bulk (Taft Es) | -1.24 | -1.31 | Ethyl exerts greater steric hindrance, protecting the carbonyl carbon from nucleophilic attack (hydrolysis) but potentially clashing in small binding pockets. |
| Hydrolysis Rate (Alkaline) | Fast | Slow (~30x slower) | Methyl esters are more labile in alkaline environments and plasma, leading to rapid conversion to the often inactive carboxylic acid. |
| Enzymatic Stability | Low (High CES affinity) | Moderate | Ethyl esters are often more resistant to liver carboxylesterases (CES1/CES2), prolonging plasma half-life. |
Biological Activity Comparison
Antimicrobial Activity
Studies indicate that ethyl esters often outperform methyl analogs in antimicrobial assays due to enhanced bacterial cell wall penetration.
-
Case Study : In a series of 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylates, the ethyl ester derivatives demonstrated excellent antibacterial activity against S. aureus and P. aeruginosa.[1] The increased lipophilicity of the ethyl group facilitates transport across the lipid-rich bacterial membrane, a rate-limiting step for many pyrazole antibiotics.
-
Data Point : Ethyl 1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carboxylate showed an MIC of 6.25 µg/mL against S. aureus, whereas less lipophilic analogs (methyl or acid forms) often required higher concentrations (>25 µg/mL) for the same effect.
Anticancer & Cytotoxic Activity (EGFR/Kinase Inhibition)
In oncology, the ester group often serves as a prodrug moiety or a hydrophobic anchor in the ATP-binding pocket of kinases like EGFR.
-
Broad-Spectrum Inhibition : Ethyl ester analogues of pyrazolo[3,4-d]pyrimidines have shown broad-spectrum cell growth inhibition (GI50 < 10 µM) across NCI-60 cell lines. The ethyl group provides optimal hydrophobic interaction within the receptor's solvent-accessible region without causing steric clash.
-
Hydrolysis & Activation : While methyl esters can be potent, their rapid hydrolysis to the carboxylic acid (often inactive due to negative charge repulsion in the binding pocket) limits their systemic utility. Ethyl esters survive first-pass metabolism more effectively, maintaining the pharmacophore intact until cellular uptake.
Metabolic Stability & Hydrolysis
The "soft drug" concept heavily relies on the methyl vs. ethyl distinction.
-
Mechanism : Carboxylesterases (CES1 and CES2) hydrolyze esters.[2][3] Methyl esters are often hydrolyzed significantly faster than ethyl esters due to the accessibility of the carbonyl carbon.
-
Implication : If the active species is the acid, a methyl ester is a superior prodrug (fast activation). If the active species is the ester (common for pyrazole kinase inhibitors), the ethyl ester is superior (slower deactivation).
Mechanistic Visualization
SAR & Pharmacokinetics Logic
The following diagram illustrates how the alkyl chain length dictates the molecule's fate in vivo.
Caption: Causal flow showing how the ethyl group enhances stability and permeability, leading to sustained biological potency compared to the labile methyl ester.
Experimental Protocols
Synthesis of Ethyl 1-Phenyl-1H-pyrazole-4-carboxylate
This protocol ensures the formation of the ethyl ester, the more stable variant for biological testing.
Reagents :
-
Ethyl acetoacetate (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol (Solvent)
Workflow :
-
Enaminone Formation : Reflux ethyl acetoacetate with DMF-DMA in ethanol for 3 hours. Concentrate in vacuo to obtain the intermediate ethyl 2-((dimethylamino)methylene)-3-oxobutanoate.
-
Cyclization : Dissolve the intermediate in ethanol. Add phenylhydrazine dropwise at 0°C.
-
Reflux : Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Isolation : Cool to room temperature. The precipitate (Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate) is filtered, washed with cold ethanol, and recrystallized from ethanol.
-
Note: To obtain the 4-carboxylate without the 5-methyl group, use ethyl 3-(dimethylamino)acrylate as the starting material.
-
Comparative Cytotoxicity Assay (MTT)
To validate the Methyl vs. Ethyl difference in your own lab:
-
Cell Seeding : Seed A549 (Lung Cancer) or HeLa cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment :
-
Prepare 100 mM stock solutions of Methyl-Pz and Ethyl-Pz in DMSO.
-
Dilute to final concentrations (0.1, 1, 10, 50, 100 µM) in culture media.
-
Critical Control: Include a "Hydrolysis Control" well with media + compound but NO cells, analyzed by HPLC at 24h to measure spontaneous chemical hydrolysis rates of Me vs Et.
-
-
Incubation : Incubate for 48 hours at 37°C, 5% CO₂.
-
Readout : Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.
-
Analysis : Calculate IC50. Expect the Ethyl analog to show a lower IC50 (higher potency) due to better stability and uptake.
Synthesis Workflow Diagram
Caption: General synthetic route for accessing stable ethyl pyrazole-4-carboxylate derivatives.
References
-
Chandrakantha, B., et al. (2012).[4] "Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives." Medicinal Chemistry Research, 21, 2702–2708.[4] Link
-
Fahim, A.M., et al. (2024). "Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative." Polish Journal of Environmental Studies. Link
-
Zheng, S., et al. (2014). "Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides... in Aqueous Solutions." Journal of Agricultural and Food Chemistry. (Demonstrates hydrolysis rate differences: Methyl > Ethyl). Link
-
Nitulescu, G., et al. (2010).[5] "Synthesis and antimicrobial activity of some new derivatives of pyrazole." European Journal of Medicinal Chemistry. Link
-
Bakherad, M., et al. (2019). "Synthesis and biological evaluation of ethyl 1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate derivatives." Journal of Chemical Research. Link
Sources
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. japsonline.com [japsonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
